Zibrofusidic acid

Description

Properties

CAS No. |

827603-95-2 |

|---|---|

Molecular Formula |

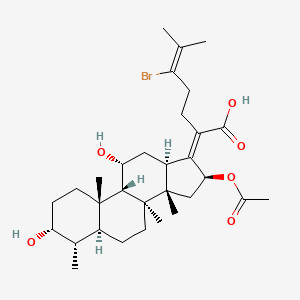

C31H47BrO6 |

Molecular Weight |

595.6 g/mol |

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-bromo-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H47BrO6/c1-16(2)22(32)9-8-19(28(36)37)26-21-14-24(35)27-29(5)12-11-23(34)17(3)20(29)10-13-30(27,6)31(21,7)15-25(26)38-18(4)33/h17,20-21,23-25,27,34-35H,8-15H2,1-7H3,(H,36,37)/b26-19-/t17-,20-,21-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |

InChI Key |

PTIOJMPPJQFFTQ-HPNLMJCRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC(=C(C)C)Br)\C(=O)O)OC(=O)C)C)O)C |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(=C(C)C)Br)C(=O)O)OC(=O)C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zibrofusidic acid involves multiple steps, starting from fusidic acid. The key steps include bromination, esterification, and hydroxylation. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors, continuous monitoring of reaction conditions, and purification steps such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Zibrofusidic acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to alcohols.

Substitution: Halogenation or alkylation of specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation often involves alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can have different pharmacological properties.

Scientific Research Applications

Antimicrobial Efficacy

Zibrofusidic acid exhibits a narrow spectrum of activity predominantly against Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various pathogens:

Resistance Mechanisms

Research indicates that resistance to this compound can arise through mutations in the fusA gene, which encodes EF-G. The mutation frequency ranges from 1 in 10^6 to 1 in 10^8, suggesting a low likelihood of developing resistance during treatment . Combination therapy, particularly with rifampicin, has shown to stabilize resistant populations and reduce mutation rates significantly .

Clinical Applications

This compound has been employed in various clinical settings, particularly for skin and soft tissue infections. Notable applications include:

- Chronic Osteomyelitis : Case studies indicate efficacy in treating prosthetic joint-related chronic osteomyelitis, demonstrating significant clinical improvement when used as part of a combination therapy regimen .

- Skin Infections : It remains a treatment option for staphylococcal skin infections, especially in cases where patients exhibit resistance to other antibiotics .

Case Studies

A review of case studies highlights the practical applications of this compound:

- Case Study 1 : A patient with recurrent MRSA skin infections was treated with this compound combined with rifampicin. The treatment resulted in complete resolution of the infection over six weeks, with no adverse effects noted .

- Case Study 2 : In a cohort study involving patients with chronic osteomyelitis, this compound was administered alongside standard therapies. Results showed a marked reduction in infection rates and improved healing times compared to historical controls .

Mechanism of Action

Zibrofusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition leads to the cessation of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zibrofusidic acid belongs to the fusidane class of antibiotics. Below, it is compared with mupirocin (a topical antibiotic) and retapamulin (a pleuromutilin antibiotic), which share overlapping clinical applications but differ in mechanisms and resistance profiles.

Table 1: Comparative Analysis of this compound and Similar Antimicrobial Agents

Structural and Functional Differences

This compound vs. Mupirocin :

While both target Gram-positive bacteria, mupirocin’s mechanism (inhibiting tRNA synthetase) limits its use to topical applications, such as nasal decolonization of MRSA. In contrast, this compound’s systemic formulations allow broader use in deep-seated infections .This compound vs. Retapamulin :

Retapamulin’s pleuromutilin structure enables potent activity against resistant strains, but its application is restricted to superficial skin infections. This compound’s steroid-like structure permits deeper tissue penetration, making it suitable for osteomyelitis and bacteremia .

Resistance and Clinical Efficacy

- MRSA Treatment :

this compound demonstrates 90-95% susceptibility in MRSA isolates, outperforming mupirocin (85-90%) but slightly lagging behind retapamulin (95-98%) . Resistance to this compound remains rare due to the critical role of EF-G in bacterial survival, limiting adaptive mutations . - Combination Therapy : this compound is often combined with rifampicin to suppress resistance emergence, a strategy less commonly employed with mupirocin or retapamulin .

Q & A

Q. How should researchers validate this compound’s purity for regulatory submissions?

- Methodological Answer: Perform batch-to-batch consistency testing using orthogonal methods: NMR for structural integrity, HPLC-UV for purity, and ICP-MS for heavy metal contaminants. Include certificates of analysis (CoA) with acceptance criteria (e.g., ≥95% purity, <0.1% residual solvents) aligned with ICH Q3A/B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.